![molecular formula C9H15I B13518279 1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13518279.png)
1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family, characterized by its unique three-dimensional structure. This compound features an iodine atom and a butan-2-yl group attached to the bicyclo[1.1.1]pentane framework, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of iodine to a pre-formed bicyclo[1.1.1]pentane derivative. This can be achieved through the use of radical initiators such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow chemistry, which allows for precise control over reaction conditions and improved safety when handling reactive intermediates. The use of automated systems can also enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: Formation of azido derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its role in developing new pharmaceuticals with improved solubility and metabolic stability.
Industry: Utilized in the production of advanced materials, such as molecular rods and liquid crystals.
Mécanisme D'action
The mechanism of action of 1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its iodine and butan-2-yl groups. These functional groups can engage in various chemical interactions, such as hydrogen bonding or van der Waals forces, influencing the compound’s reactivity and binding affinity. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional scaffold that can enhance the compound’s stability and specificity in binding to target molecules.
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.1]pentane: The parent compound, lacking the iodine and butan-2-yl groups.
1-Iodobicyclo[1.1.1]pentane: Similar structure but without the butan-2-yl group.
1-(Butan-2-yl)bicyclo[1.1.1]pentane: Lacks the iodine atom.
Uniqueness: 1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane stands out due to the presence of both the iodine and butan-2-yl groups, which confer unique reactivity and potential applications. The combination of these functional groups with the bicyclo[1.1.1]pentane core enhances its versatility in chemical synthesis and its potential as a bioisostere in drug design.
Propriétés
Formule moléculaire |
C9H15I |
|---|---|
Poids moléculaire |
250.12 g/mol |
Nom IUPAC |
1-butan-2-yl-3-iodobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C9H15I/c1-3-7(2)8-4-9(10,5-8)6-8/h7H,3-6H2,1-2H3 |
Clé InChI |
IAWHOVSUHIUMIL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C12CC(C1)(C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



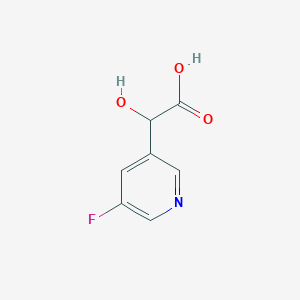

![1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine](/img/structure/B13518229.png)
![3-[(3-Bromophenyl)methylidene]azetidine hydrochloride](/img/structure/B13518230.png)
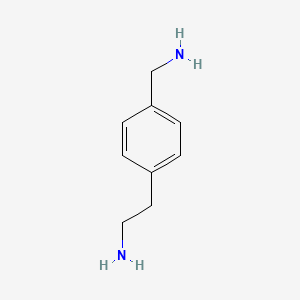

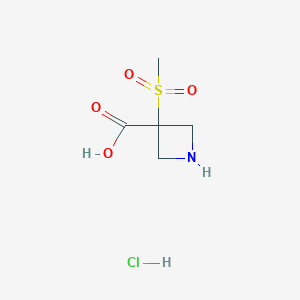
![O-[4-(4-Fluorophenyl)butyl]hydroxylamine](/img/structure/B13518251.png)
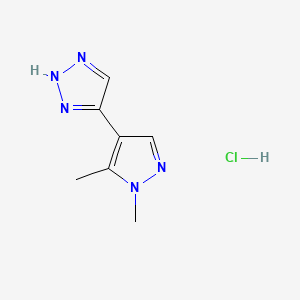
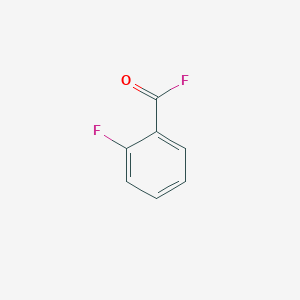
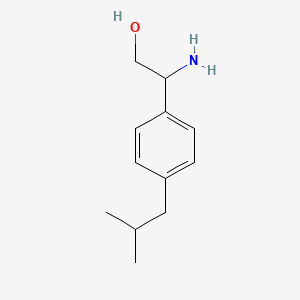

![6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine](/img/structure/B13518275.png)
